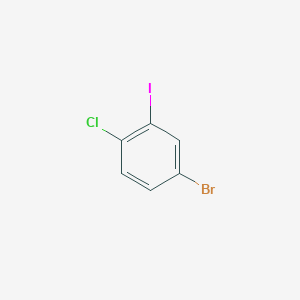

4-Bromo-1-chloro-2-iodobenzene

Description

Properties

IUPAC Name |

4-bromo-1-chloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVDPJAUWVJWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679547 | |

| Record name | 4-Bromo-1-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774608-49-0 | |

| Record name | 4-Bromo-1-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-1-CHLORO-2-IODOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-chloro-2-iodobenzene

Foreword: The Strategic Utility of Polysubstituted Halobenzenes

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic placement of multiple, distinct halogen atoms on an aromatic scaffold provides a powerful toolkit for molecular innovation. 4-Bromo-1-chloro-2-iodobenzene stands as a quintessential example of such a versatile intermediate. Its unique arrangement of bromine, chlorine, and iodine on a benzene ring offers a platform for sequential, site-selective functionalization. The differing reactivities of the carbon-halogen bonds (C-I > C-Br > C-Cl) under various cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allow for a programmed and highly controlled construction of complex molecular architectures.[1] This guide provides a detailed exploration of the synthesis and comprehensive characterization of this valuable building block, offering both theoretical grounding and practical, field-tested protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Synthesis Strategy

The most reliable and common strategy for introducing a halogen at a specific position on an aromatic ring, especially when replacing an amino group, is the Sandmeyer reaction.[2][3][4] This venerable yet powerful transformation proceeds via an aryl diazonium salt intermediate, which can then be displaced by a variety of nucleophiles, including halides.

Our retrosynthetic approach for this compound identifies 4-bromo-2-iodoaniline as the logical starting material. The core transformation involves the conversion of the primary amino group into a chloro group.

References

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-chloro-2-iodobenzene

This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 4-Bromo-1-chloro-2-iodobenzene (CAS: 774608-49-0).[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights for the structural elucidation of this complex halogenated aromatic compound.

Introduction

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₃BrClI and a molecular weight of 317.35 g/mol .[1] The precise arrangement of three different halogen atoms on the benzene ring makes its unambiguous structural confirmation essential, yet challenging. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide explains the expected spectral features and provides robust protocols for data acquisition, ensuring scientific integrity and reproducibility.

It is crucial to distinguish this compound from its isomers, such as 4-Bromo-2-chloro-1-iodobenzene (CAS: 31928-47-9), as the differing substitution patterns will lead to distinct spectroscopic signatures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are vital.

Expertise & Experience: The Rationale Behind NMR Analysis

The substitution pattern of this compound leaves three protons on the aromatic ring. Their chemical shifts are influenced by the anisotropic effect of the benzene ring and the electronic effects (inductive and resonance) of the halogen substituents. The electronegativity and size of the halogens (I > Br > Cl in terms of polarizability, but Cl > Br > I in electronegativity) create a unique electronic environment for each proton and carbon, allowing for their differentiation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The three aromatic protons are expected to be in the range of 6.5-8.0 ppm, a region characteristic of aromatic hydrogens.[3] They will appear as a complex multiplet system due to spin-spin coupling.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~7.8 | d (doublet) | J(H3-H5) = ~2-3 Hz (meta) |

| H-5 | ~7.5 | dd (doublet of doublets) | J(H5-H6) = ~8-9 Hz (ortho), J(H5-H3) = ~2-3 Hz (meta) |

| H-6 | ~7.2 | d (doublet) | J(H6-H5) = ~8-9 Hz (ortho) |

Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions.

Interpretation:

-

H-3: This proton is flanked by two large halogen atoms (Iodo and Bromo group), which would deshield it, shifting it downfield. It will be split into a doublet by the meta-coupling to H-5.

-

H-5: This proton is ortho to H-6 and meta to H-3, resulting in a doublet of doublets.

-

H-6: This proton is ortho to H-5 and adjacent to the chloro group, resulting in a doublet.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. Aromatic carbons typically resonate between 110 and 140 ppm.[4] The carbons directly attached to the halogens will have their chemical shifts significantly influenced.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-Cl) | ~130-135 | Attached to electronegative Cl |

| C-2 (C-I) | ~90-95 | The "heavy atom effect" of iodine shifts the attached carbon upfield. |

| C-3 (C-H) | ~135-140 | Deshielded by adjacent halogens |

| C-4 (C-Br) | ~120-125 | Attached to Br |

| C-5 (C-H) | ~130-135 | |

| C-6 (C-H) | ~128-132 |

Note: These are predicted values based on empirical data for similar compounds.[5][6]

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR).[7]

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8]

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

-

Insert the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For solid samples, Magic Angle Spinning (MAS) is employed to reduce anisotropic broadening.[10][11]

-

Acquire the ¹H spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups and confirming the aromatic nature of the compound.

Expertise & Experience: Interpreting the Vibrational Landscape

The IR spectrum of an aromatic compound is characterized by several key regions.[12] For this compound, we expect to see C-H stretching vibrations characteristic of the aromatic ring, C=C stretching vibrations within the ring, and C-H out-of-plane bending vibrations that are diagnostic of the substitution pattern. The C-X (halogen) stretches will appear in the fingerprint region.

FT-IR Spectroscopy: Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |

| 1600-1585 | Aromatic C=C Ring Stretch | Medium |

| 1500-1400 | Aromatic C=C Ring Stretch | Medium to Strong |

| 900-675 | C-H Out-of-plane Bending | Strong |

| 1100-1000 | C-Cl Stretch | Medium to Strong |

| 700-600 | C-Br Stretch | Medium to Strong |

| 600-500 | C-I Stretch | Medium to Strong |

Note: Data is based on typical ranges for aromatic halogenated compounds.[13][14] The IR spectrum for the isomer 4-Bromo-2-chloro-1-iodobenzene is available and shows characteristic peaks in these regions.[2]

Interpretation:

-

The presence of a peak just above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring.[3]

-

The sharp peaks in the 1600-1400 cm⁻¹ region confirm the presence of the benzene ring.

-

The pattern of strong bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the ring. For a 1,2,4,5-tetrasubstituted pattern (considering the positions of H and halogens), specific out-of-plane bending modes are expected.

-

The C-X stretches are found in the lower frequency fingerprint region and can be complex to assign individually without computational modeling.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

FT-IR Workflow Diagram

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Expertise & Experience: Decoding Fragmentation

For this compound, Electron Ionization (EI) is a common technique. EI is a hard ionization method that causes extensive fragmentation.[15] The most crucial feature will be the molecular ion peak (M⁺). Due to the isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a characteristic cluster of peaks, which is a definitive signature for compounds containing these elements.

Mass Spectrometry: Expected Data and Interpretation

| m/z Value | Ion | Interpretation |

| 316/318/320 | [C₆H₃³⁵Cl⁷⁹Br¹²⁷I]⁺, etc. | Molecular Ion (M⁺) cluster. The relative intensities of these peaks will be characteristic of the presence of one Br and one Cl atom. |

| 189/191/193 | [M - I]⁺ | Loss of an iodine radical. |

| 237/239 | [M - Br]⁺ | Loss of a bromine radical. |

| 281/283 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 110/112 | [C₆H₃Cl]⁺ / [C₆H₄Br]⁺ fragments | Further fragmentation products. |

Note: The m/z values are for the most abundant isotopes. The full isotopic pattern should be analyzed for confirmation.

Interpretation:

-

Molecular Ion (M⁺): The presence of a strong molecular ion signal is expected.[16] The isotopic pattern of this cluster will be the most telling feature.

-

Fragmentation: The weakest bond, C-I, is expected to cleave first, leading to a significant [M - I]⁺ peak. Subsequent losses of Br, Cl, and H atoms, as well as fragmentation of the benzene ring, will also be observed.[17]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and enters the ion source.

-

It is bombarded with high-energy electrons (typically 70 eV for EI) to generate positively charged ions.[15]

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions.

-

The signals are compiled to generate a mass spectrum.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

References

- 1. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. rsc.org [rsc.org]

- 6. 4-Bromo-1-chloro-2-fluorobenzene(60811-18-9) 13C NMR [m.chemicalbook.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. sites.bu.edu [sites.bu.edu]

- 10. Nmr spectroscopy for solids | Bruker [bruker.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. rroij.com [rroij.com]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

physical and chemical properties of 4-Bromo-1-chloro-2-iodobenzene

An In-depth Technical Guide to 4-Bromo-1-chloro-2-iodobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a tri-halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique substitution pattern, featuring three distinct halogens on a benzene ring, provides a versatile platform for sequential and site-selective chemical modifications. The differential reactivity of the iodine, bromine, and chlorine substituents allows for a strategic approach to the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, an analysis of its chemical reactivity, and a discussion of its applications, particularly in the realm of drug development.

Introduction: The Strategic Utility of a Multi-halogenated Intermediate

In the landscape of organic synthesis, building blocks that offer precise control over molecular architecture are invaluable. This compound (CAS Nos. 31928-47-9 and 774608-49-0) emerges as a critical precursor for creating multi-substituted aromatic systems.[1][2][3] The primary strategic advantage of this molecule lies in the hierarchical reactivity of its carbon-halogen bonds. The carbon-iodine bond is the most labile and susceptible to reactions like cross-coupling, followed by the carbon-bromine bond, and finally the more robust carbon-chlorine bond.[4] This predictable reactivity allows chemists to introduce different functional groups in a stepwise manner, making it an indispensable tool in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials.[3][5][6]

Physicochemical Properties

The physical and chemical characteristics of this compound define its handling, storage, and reaction conditions. It presents as a white or colorless to yellow solid or liquid, a characteristic attributable to its relatively low melting point.[1][7]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClI | [1][2][8][9] |

| Molecular Weight | 317.35 g/mol | [1][2][9] |

| CAS Number | 31928-47-9, 774608-49-0 | [1][2][8][9] |

| IUPAC Name | This compound | [8][9] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | [1][7] |

| Melting Point | 30.5 - 39.5 °C | [8] |

| Boiling Point | 103-105 °C | [1] |

| Density | ~2.272 - 2.3 g/cm³ | [1][2] |

| Flash Point | 125.2 °C | [2] |

| Solubility | Insoluble in water (3.5E-3 g/L at 25 °C, calculated) | [10] |

| InChI Key | JNVDPJAUWVJWAB-UHFFFAOYSA-N | [2][9] |

| SMILES | C1=CC(=C(C(=C1)Cl)I)Br | [8] |

Synthesis and Production

The synthesis of this compound is typically achieved via a Sandmeyer-type reaction starting from a substituted aniline. The following protocol outlines a common laboratory-scale synthesis from 4-bromo-2-iodoaniline.

Experimental Protocol: Synthesis via Diazotization-Chlorination

This protocol is adapted from established methods for the conversion of anilines to aryl halides.[11] The core of this procedure is the generation of a diazonium salt from 4-bromo-2-iodoaniline, which is subsequently displaced by a chlorine atom using a copper(II) chloride catalyst.

Materials:

-

4-bromo-2-iodoaniline (10.0 mmol, 2.98 g)

-

Copper(II) chloride (12.0 mmol, 1.62 g)

-

tert-Butyl nitrite (15.0 mmol, 1.55 g)

-

Acetonitrile (50 ml total)

-

20% Hydrochloric acid

-

Diethyl ether or Dichloromethane

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend copper(II) chloride (1.62 g) and tert-butyl nitrite (1.55 g) in 40 ml of acetonitrile.

-

Heating: Heat the suspension to 60°C with stirring.

-

Aniline Addition: Dissolve 4-bromo-2-iodoaniline (2.98 g) in 10 ml of acetonitrile. Add this solution dropwise to the heated reaction mixture over a period of approximately 50 minutes.

-

Causality Insight: The dropwise addition is critical to control the rate of the exothermic diazotization reaction and prevent the accumulation of unstable diazonium salts, thereby minimizing side reactions.

-

-

Reaction Completion: Continue stirring the reaction mixture at 60°C for 1 hour after the addition is complete to ensure full conversion.

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 200 ml of 20% hydrochloric acid.

-

Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (2 x 30 ml). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water and then with a saturated sodium bisulfite solution to remove any residual iodine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using hexane as the eluent.

-

Self-Validation: The purity of the final product, this compound (expected yield: ~76%), should be confirmed by GC-MS and ¹H NMR spectroscopy.

-

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound stems from the differential reactivity of its three halogen atoms. This allows for selective functionalization through various cross-coupling reactions.

-

Carbon-Iodine (C-I) Bond: This is the weakest and most reactive C-X bond in the molecule. It readily undergoes reactions like Suzuki, Stille, Sonogashira, and Heck couplings under relatively mild conditions, leaving the C-Br and C-Cl bonds intact.[5] This is the primary site for initial modification.

-

Carbon-Bromine (C-Br) Bond: More stable than the C-I bond, the C-Br bond can be activated for cross-coupling reactions under more forcing conditions (e.g., using different catalysts, ligands, or higher temperatures) after the C-I position has been functionalized.

-

Carbon-Chlorine (C-Cl) Bond: This is the strongest and least reactive bond. Its activation typically requires specialized catalytic systems and harsher conditions, allowing it to be preserved while the other two sites are manipulated.

This reactivity hierarchy enables a programmed, multi-step synthesis from a single starting material.

Diagram: Regioselective Reactivity Hierarchy

Caption: Sequential functionalization based on C-X bond reactivity.

Applications in Drug Development and Research

This compound is a valued building block in medicinal chemistry and agrochemical development.[3][6] Its utility is primarily in the construction of complex molecular scaffolds where precise substituent placement is necessary to optimize biological activity.

-

Scaffold Elaboration: It serves as a foundational scaffold onto which various pharmacophores can be introduced sequentially. This enables the rapid generation of diverse compound libraries for high-throughput screening.

-

Fine-tuning Pharmacokinetics: Halogen atoms are known to influence a drug's metabolic stability and binding affinity.[6] The ability to selectively replace the halogens on this scaffold with other groups allows for the fine-tuning of a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Synthesis of APIs: It is a documented precursor in the synthesis of various complex drug molecules and active pharmaceutical ingredients.[3]

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: The compound is classified with several hazard statements, including:

-

Precautions for Safe Handling:

-

Work in a well-ventilated area or a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Avoid breathing dust, fumes, or vapors.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

-

-

Storage:

References

- 1. 4-BROMO-2-CHLORO-1-IODOBENZENE CAS#: 31928-47-9 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 7. 4-BROMO-2-CHLORO-1-IODOBENZENE | 31928-47-9 [chemicalbook.com]

- 8. 4-Bromo-2-chloro-1-iodobenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS # 774608-49-0, this compound - chemBlink [chemblink.com]

- 11. This compound | 774608-49-0 [chemicalbook.com]

- 12. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Bromo-1-chloro-4-iodobenzene | 31928-46-8 [sigmaaldrich.com]

The Halogenated Benzene Blueprint: A Technical Guide to the Crystal Structure Analysis of 4-Bromo-1-chloro-2-iodobenzene

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 4-Bromo-1-chloro-2-iodobenzene, a halogenated benzene derivative of interest to researchers in medicinal chemistry and materials science. While a published crystal structure for this specific isomer is not currently available, this document serves as a detailed procedural blueprint, guiding researchers through the essential stages of synthesis, crystallization, data collection, structure solution, and refinement. By presenting a hypothetical yet scientifically rigorous case study, we aim to equip researchers with the expertise to navigate the challenges inherent in the structural elucidation of small organic molecules. The pivotal role of intermolecular interactions, particularly halogen bonding, in the solid-state architecture is also explored through techniques such as Hirshfeld surface analysis.

Introduction: The Significance of Halogenated Arenes in Drug Discovery and Materials Science

Halogenated benzene rings are ubiquitous scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of halogen atoms onto an aromatic core profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the ability of halogens to participate in specific and directional non-covalent interactions, most notably halogen bonding, makes them powerful tools in the realm of crystal engineering—the rational design of crystalline solids with desired properties.

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's solid-state properties, such as solubility, dissolution rate, and bioavailability. For drug development professionals, an unambiguous determination of the crystal structure is a critical component of intellectual property and regulatory submissions. This guide, therefore, offers a detailed methodology for the structural analysis of this compound, a representative tri-substituted halogenated benzene.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

A robust and reproducible synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A plausible and efficient route to this compound is via a Sandmeyer reaction, a versatile method for the synthesis of aryl halides from aryl diazonium salts.[1][2][3][4]

Proposed Synthesis of this compound

A potential synthetic pathway could start from a commercially available aniline precursor, such as 4-bromo-2-chloroaniline. The synthesis would proceed in two key steps: diazotization of the aniline followed by an iodine substitution.

Experimental Protocol:

-

Diazotization: 4-bromo-2-chloroaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Iodination (Sandmeyer-type reaction): A solution of potassium iodide in water is prepared. The freshly prepared diazonium salt solution is then added slowly to the potassium iodide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of the desired product is often indicated by a color change and the precipitation of a solid.

-

Work-up and Purification: The crude product is extracted from the reaction mixture using an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed with a solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Methods:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

For this compound, a non-polar, solid compound, slow evaporation from a solvent such as dichloromethane or a mixture of dichloromethane and hexane would be a logical starting point.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol

1. Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[6]

2. Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5]

- Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

- Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data with sufficient redundancy and resolution. This typically involves rotating the crystal through a series of angles while collecting diffraction images.[6][7]

3. Data Reduction and Structure Solution:

- The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

- The space group is determined from the systematic absences in the diffraction data.

- The initial atomic positions are determined using direct methods or Patterson methods, often implemented in software packages like SHELXS.

4. Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure, commonly with software such as SHELXL.[8][9][10] This iterative process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and other parameters to improve the agreement between the observed and calculated structure factors. The quality of the refinement is monitored using R-factors (R1 and wR2).

Hypothetical Crystal Structure Analysis of this compound

As no experimental data is publicly available, the following section presents a hypothetical yet plausible crystal structure analysis for this compound. This is intended to illustrate the expected outcomes and the nature of the analysis.

Crystallographic Data

The following table summarizes hypothetical crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₃BrClI |

| Formula Weight | 317.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521(3) |

| b (Å) | 6.123(2) |

| c (Å) | 15.432(5) |

| α (°) | 90 |

| β (°) | 102.54(1) |

| γ (°) | 90 |

| Volume (ų) | 785.1(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.682 |

| Absorption Coefficient (mm⁻¹) | 9.531 |

| F(000) | 568 |

| Reflections Collected | 7250 |

| Independent Reflections | 1805 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.082 |

| R indices (all data) | R1 = 0.048, wR2 = 0.089 |

| Goodness-of-fit on F² | 1.05 |

Molecular Structure and Intermolecular Interactions

In the solid state, the planar benzene ring of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions. Given the presence of three different halogen atoms, a rich variety of non-covalent interactions, particularly halogen bonding, is anticipated.

The following diagram illustrates a potential packing motif dominated by halogen bonds.

Caption: A schematic of potential halogen bonding interactions in the crystal lattice.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.

For this compound, the Hirshfeld surface analysis would likely reveal distinct red spots on the dnorm map, corresponding to the close contacts involved in halogen bonding (e.g., I···Cl, Br···I, etc.). The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. A significant contribution from I···Cl, Br···I, and other halogen-involved contacts would be expected, confirming the importance of these interactions in the crystal packing.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the crystal structure analysis of this compound, from synthesis to advanced structural analysis. While a definitive crystal structure for this compound remains to be determined, the methodologies outlined herein are robust and widely applicable to the study of small organic molecules. The elucidation of the crystal structure of this and related halogenated benzenes will undoubtedly provide valuable insights into the role of halogen bonding in crystal engineering and its implications for the design of new pharmaceuticals and functional materials. It is our hope that this guide will serve as a valuable resource for researchers in these fields, empowering them to confidently tackle the challenges of solid-state structural characterization.

References

- 1. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-chloro-1-iodobenzene | 31928-47-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-BROMO-2-CHLORO-1-IODOBENZENE | 31928-47-9 [chemicalbook.com]

- 4. 4-Bromo-2-chloro-1-iodobenzene | CAS#:31928-47-9 | Chemsrc [chemsrc.com]

- 5. 4-BROMO-2-CHLORO-1-IODOBENZENE CAS#: 31928-47-9 [amp.chemicalbook.com]

- 6. 2-Bromo-1-chloro-4-iodobenzene | 31928-46-8 [sigmaaldrich.com]

- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 8. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 31928-47-9|4-Bromo-2-chloro-1-iodobenzene|BLD Pharm [bldpharm.com]

- 10. Search - Access Structures [ccdc.cam.ac.uk]

- 11. Synthonix, Inc > 31928-47-9 | 4-Bromo-2-chloro-1-iodobenzene [synthonix.com]

- 12. researchgate.net [researchgate.net]

The Strategic Utility of 4-Bromo-1-chloro-2-iodobenzene in Complex Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block with Orthogonal Reactivity

4-Bromo-1-chloro-2-iodobenzene (CAS No. 774608-49-0) is a strategically substituted benzene ring bearing three different halogen atoms: iodine, bromine, and chlorine.[1][2] The distinct and well-defined reactivity hierarchy of these halogens (I > Br > Cl) in common cross-coupling reactions makes this compound an invaluable tool for medicinal and materials chemists.[3] This "orthogonal" reactivity allows for selective, stepwise functionalization of the aromatic core, providing a powerful platform for the synthesis of complex, multi-substituted molecules.[3] This guide will explore the practical aspects of sourcing and handling this reagent, its characteristic chemical behavior, and its application in modern synthetic chemistry.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered in various purities, with ≥97% being common for laboratory use.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Varies | Grams to Kilograms |

| Key Organics | >95% | Milligrams to Grams |

| BLD Pharm | ≥97% | Grams to Kilograms |

| Synthonix | 98% | Grams |

| TCI America | >97.0% (GC) | Grams to Kilograms |

Note: This table is not exhaustive and represents a snapshot of common suppliers. Availability and purity may vary. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

The compound is typically a white to off-white or brown solid.[4] Due to its classification as an irritant and being harmful if swallowed, appropriate safety precautions must be taken during handling.[1][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization in synthetic workflows.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 774608-49-0 | [1][2] |

| Molecular Formula | C₆H₃BrClI | [1][5] |

| Molecular Weight | 317.35 g/mol | [1][5] |

| Appearance | White or colorless to yellow powder/lump to clear liquid | [4] |

Expected Spectroscopic Features:

-

¹H NMR: The spectrum is expected to show three aromatic protons, likely appearing as complex multiplets or distinct doublets and doublets of doublets, with chemical shifts influenced by the anisotropic effects of the three different halogen substituents.

-

¹³C NMR: The spectrum should exhibit six distinct signals for the aromatic carbons, with their chemical shifts being significantly influenced by the electronegativity and size of the attached halogen atoms.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peak (M⁺) would be expected around m/z 316, accompanied by other significant peaks corresponding to the various isotopic combinations.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for the aromatic ring, as well as C-C stretching and C-H bending vibrations. The C-X (X = I, Br, Cl) stretching vibrations will appear in the fingerprint region.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.

GHS Hazard Statements:

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat or other protective clothing

-

Use of a NIOSH/MSHA-approved respirator may be necessary depending on the scale and nature of the work.

Storage and Disposal:

The compound should be stored in a tightly sealed container in a cool, dry place.[3] All waste material should be disposed of in accordance with local, state, and federal regulations.

Synthetic Protocols and Methodologies

The primary synthetic route to this compound and its isomers is through a Sandmeyer-type reaction, starting from the corresponding aniline precursor.

Representative Synthesis of a Halogenated Benzene via Sandmeyer Reaction

The following is a generalized protocol for the synthesis of a tri-halogenated benzene from an aniline precursor, based on established methodologies for similar compounds.[8] This protocol should be adapted and optimized for the specific synthesis of this compound from 4-bromo-2-chloroaniline.

Step 1: Diazotization of the Aniline Precursor

-

Suspend the starting aniline (e.g., 4-bromo-2-chloroaniline) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) in a reaction vessel.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. The addition may be exothermic, and cooling may be required to maintain control of the reaction.

-

Vigorous evolution of nitrogen gas will occur as the diazonium group is replaced by iodine.

-

Allow the reaction mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic extracts with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure this compound.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Generalized Sandmeyer reaction workflow for the synthesis of this compound.

Applications in Advanced Organic Synthesis

The unique structural arrangement of this compound makes it a highly valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[3] The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility. This allows for a programmed, sequential introduction of different functional groups onto the aromatic ring.

Sequential Cross-Coupling Reactions

The most powerful application of this reagent is in sequential cross-coupling reactions. A typical strategy involves first targeting the most reactive C-I bond, followed by reaction at the C-Br bond, and finally, if required, functionalization of the least reactive C-Cl bond.

Illustrative Reaction Pathway:

-

Sonogashira or Suzuki Coupling at the C-I Position: The C-I bond can be selectively coupled with an alkyne (Sonogashira reaction) or a boronic acid (Suzuki reaction) under relatively mild conditions, leaving the C-Br and C-Cl bonds intact.

-

Suzuki or Heck Coupling at the C-Br Position: The resulting product from the first step can then be subjected to a second cross-coupling reaction, typically under more forcing conditions, to functionalize the C-Br bond.

-

Functionalization of the C-Cl Position: While the C-Cl bond is the most challenging to activate, modern catalyst systems with bulky, electron-rich phosphine ligands can enable its coupling, allowing for the synthesis of fully substituted benzene derivatives.

dot graph G { layout=dot; rankdir="LR"; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: A conceptual workflow for the sequential functionalization of this compound.

Application in Pharmaceutical Synthesis

A notable application of related isomers is in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. While not the exact starting material, the synthesis of a key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, highlights the importance of this substitution pattern in constructing complex drug molecules.[9] The bromo- and chloro-substituents are strategically positioned to facilitate the subsequent formation of the C-glycoside bond, a critical step in the synthesis of Dapagliflozin.

Conclusion

This compound is a highly versatile and strategically important building block for researchers in organic synthesis. Its commercial availability, coupled with the well-defined and predictable reactivity of its three distinct halogen substituents, provides a robust platform for the construction of complex, multi-functionalized aromatic compounds. A thorough understanding of its properties, handling requirements, and reactivity in sequential cross-coupling reactions empowers chemists to design and execute efficient and elegant synthetic routes towards novel pharmaceuticals and advanced materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-BROMO-2-CHLORO-1-IODOBENZENE | 31928-47-9 [chemicalbook.com]

- 5. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 7. 31928-47-9|4-Bromo-2-chloro-1-iodobenzene|BLD Pharm [bldpharm.com]

- 8. 2-Bromo-4-chloro-1-iodobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

A Guide to the Regioselective Synthesis of 4-Bromo-1-chloro-2-iodobenzene: A Strategic Approach for Pharmaceutical and Materials Science Intermediates

Abstract

4-Bromo-1-chloro-2-iodobenzene is a highly valuable tri-halogenated aromatic compound, serving as a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1] Its utility stems from the differential reactivity of its three halogen substituents (I, Br, Cl), which allows for sequential and site-specific modifications through various cross-coupling reactions.[1] However, the synthesis of this molecule presents a significant regiochemical challenge: the precise installation of three different halogens at defined positions on a benzene ring. Direct electrophilic halogenation of a disubstituted benzene often leads to isomeric mixtures that are difficult to separate. This guide provides an in-depth, technically-focused protocol for the regioselective synthesis of this compound, centered on a robust and reliable Sandmeyer-type reaction. We will detail the strategic rationale, a step-by-step experimental protocol, and the critical parameters that ensure a high-yield, high-purity outcome.

Introduction: The Strategic Value of Polysubstituted Haloarenes

Halogenated benzenes are foundational starting materials for a vast array of medical and agricultural chemicals.[2] The target molecule of this guide, this compound (CAS No: 774608-49-0), is a premier example of a specialized synthetic intermediate.[1][3] The distinct electronic and steric properties of the iodine, bromine, and chlorine atoms, and their specific placement on the aromatic ring, create a powerful platform for chemists. This unique arrangement enables selective functionalization, making it an indispensable reagent for constructing novel drug candidates and functional materials with tailored electronic or optical properties.[1]

The primary synthetic hurdle is achieving perfect regiocontrol. An electrophilic iodination of 4-bromo-1-chlorobenzene, for instance, would be governed by the competing ortho-, para-directing effects of both the chloro and bromo substituents, inevitably leading to a mixture of products. To overcome this, a more strategic approach is required where the position of the final halogen is unambiguously predetermined. The Sandmeyer reaction, which converts a primary aromatic amine into a halogen via a diazonium salt intermediate, provides this necessary control.

Synthetic Strategy: A Retrosynthetic Approach

The most effective strategy for the unambiguous synthesis of this compound is to introduce the iodo group last, at a position formerly occupied by an amino group. This retrosynthetic analysis points to 4-bromo-1-chloro-2-aminobenzene (also known as 5-bromo-2-chloroaniline) as the key precursor.

Caption: Retrosynthetic analysis for this compound.

This strategy is superior because the position of the amine dictates the final position of the iodine atom, circumventing the regioselectivity issues inherent in electrophilic aromatic substitution on the dihalobenzene core.

Core Synthesis Protocol: The Sandmeyer Reaction

This protocol is adapted from established methodologies for the conversion of haloanilines to iodo-haloarenes.[4][5] It is a self-validating system where control over temperature and reagent addition are paramount to success.

Principle of the Reaction

The synthesis occurs in two main stages performed sequentially in the same reaction vessel (a "one-pot" method):

-

Diazotization: The primary amine of 5-bromo-2-chloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is a superb leaving group.

-

Iodide Substitution: The unstable diazonium salt is immediately treated with a solution of potassium iodide. The iodide ion (I⁻) acts as a nucleophile, displacing the nitrogen gas (N₂) from the aromatic ring to form the desired C-I bond.

Reagents and Materials

| Reagent/Material | Molecular Wt. | Quantity | Moles | Equivalents |

| 5-Bromo-2-chloroaniline | 206.45 g/mol | 10.0 g | 0.0484 | 1.0 |

| Concentrated Sulfuric Acid (98%) | 98.08 g/mol | 30 mL | - | - |

| Deionized Water | 18.02 g/mol | 150 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 g/mol | 3.7 g | 0.0536 | 1.1 |

| Potassium Iodide (KI) | 166.00 g/mol | 12.1 g | 0.0729 | 1.5 |

| Dichloromethane (DCM) | 84.93 g/mol | 200 mL | - | - |

| Sodium Thiosulfate (10% aq. sol.) | 158.11 g/mol | 50 mL | - | - |

| Saturated Sodium Bicarbonate (aq. sol.) | 84.01 g/mol | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | ~5 g | - | - |

Detailed Step-by-Step Methodology

I. Diazotization

-

Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 5-bromo-2-chloroaniline (10.0 g, 0.0484 mol) and 100 mL of deionized water.

-

Acidification: While stirring, slowly add concentrated sulfuric acid (30 mL) to the suspension. The reaction is exothermic and will generate heat. Allow the mixture to stir until a fine, uniform slurry of the amine salt is formed.

-

Cooling: Place the flask in an ice-salt bath and cool the mixture to between 0 °C and 5 °C. It is critical to maintain this temperature range for the stability of the diazonium salt.

-

Nitrite Addition: Dissolve sodium nitrite (3.7 g, 0.0536 mol) in 20 mL of deionized water and place this solution in the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine slurry over 30-40 minutes. Ensure the temperature does not rise above 5 °C.

-

Causality Insight: Slow addition is essential to control the exothermic reaction and prevent the premature decomposition of the highly reactive nitrous acid and the resulting diazonium salt.

-

-

Stirring: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt. The solution should appear clear or slightly yellow.

II. Iodide Substitution & Workup 6. Iodide Addition: In a separate beaker, dissolve potassium iodide (12.1 g, 0.0729 mol) in 30 mL of deionized water. While maintaining the cold temperature, add this KI solution dropwise to the diazonium salt solution. 7. Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm slowly to room temperature. Then, gently heat the mixture to 50-60 °C for 1 hour. Vigorous evolution of nitrogen gas will be observed.

- Causality Insight: Gentle heating facilitates the substitution reaction and ensures the complete decomposition of the diazonium salt, driving the reaction to completion.

- Quenching & Extraction: Cool the dark-colored mixture back to room temperature. Add 100 mL of dichloromethane (DCM). To remove the excess iodine that gives the solution a dark color, add 10% aqueous sodium thiosulfate solution portion-wise until the organic layer becomes pale yellow.

- Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution.

- Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

III. Purification 11. Column Chromatography: The crude product can be purified by flash column chromatography on silica gel, eluting with hexane or a hexane/ethyl acetate gradient to afford the pure this compound.

Expected Outcome and Characterization

-

Yield: 75-85%

-

Appearance: A white to light yellow solid or oil.[6]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the correct substitution pattern and molecular weight (317.35 g/mol ).[3][7]

Experimental Workflow and Safety

The entire process, from starting material to purified product, follows a logical sequence of synthesis, extraction, and purification.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

General: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

-

Reagents: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Diazonium Salts: Solid diazonium salts can be explosive. This protocol is designed to keep the salt in a cold aqueous solution where it is much less hazardous. Never attempt to isolate the diazonium salt intermediate.

-

Product: Halogenated aromatic compounds should be considered toxic and handled with care.[3]

Conclusion

The regioselective synthesis of this compound is most reliably achieved through a Sandmeyer reaction starting from 5-bromo-2-chloroaniline. This method provides absolute control over the placement of the iodo group, overcoming the inherent regiochemical ambiguities of direct electrophilic substitution. By carefully controlling key parameters, particularly temperature during the diazotization step, this protocol offers researchers and drug development professionals a robust and scalable route to a high-purity, versatile chemical building block essential for modern organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. EP0154236B1 - Process for producing a halobenzene - Google Patents [patents.google.com]

- 3. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 5. 2-Bromo-4-chloro-1-iodobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. 4-BROMO-2-CHLORO-1-IODOBENZENE | 31928-47-9 [chemicalbook.com]

- 7. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Challenge of Precision with Tri-Halogenated Intermediates

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-1-chloro-2-iodobenzene

This compound is a highly functionalized aromatic compound, serving as a critical building block in advanced organic synthesis. Its utility in the development of novel pharmaceuticals and complex materials stems from the differential reactivity of its three distinct halogen substituents (I, Br, Cl), which allows for selective, sequential cross-coupling reactions.[1] However, the very feature that makes this molecule a powerful synthetic tool—the presence of the electropositive iodine atom—also introduces inherent stability challenges. The carbon-iodine bond is the most labile of the three carbon-halogen bonds present, making the compound susceptible to degradation if not handled and stored with meticulous care.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for understanding and managing the stability of this compound. By moving beyond simple procedural lists to explain the underlying chemical principles, this document aims to empower users to ensure the integrity of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes.

Core Physicochemical & Hazard Profile

A foundational understanding of the compound's properties is essential before discussing its stability. The data below has been consolidated from multiple supplier safety data sheets and chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 774608-49-0 | [2] |

| Molecular Formula | C₆H₃BrClI | [2][3] |

| Molecular Weight | 317.35 g/mol | [2][3] |

| Appearance | White or Colorless to Yellow powder, lump, or solid | [4] |

| Melting Point | 30.5-39.5 °C (clear melt) | [5] |

| Boiling Point | 146 - 148 °C | [6] |

| Key Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [2][3][7] |

Note: The observed yellowing of the material is often a primary visual indicator of potential degradation.

Chemical Stability and Degradation Pathways

While the compound is generally stable under recommended conditions, its long-term integrity is primarily threatened by light.[7] The principal mechanism of degradation is the homolytic cleavage of the C-I bond, which has the lowest bond dissociation energy compared to the C-Br and C-Cl bonds.

Primary Degradation Driver: Photolysis

The C-I bond is susceptible to cleavage upon exposure to UV light. This photolytic degradation generates an aryl radical and an iodine radical, which can then participate in a cascade of secondary reactions, leading to impurities and a reduction in the purity of the material.

Caption: Potential photolytic degradation pathway of this compound.

This sensitivity is a critical consideration. Storing the material in transparent or even amber glass containers on an open bench is strongly discouraged, as ambient laboratory lighting can be sufficient to initiate degradation over time.

Recommended Storage and Handling Protocols

To preserve the compound's purity and ensure experimental reproducibility, the following tiered storage strategy is recommended. These protocols are synthesized from best practices documented in safety data sheets.[6][7][8][9]

Long-Term Archival Storage (> 6 months)

This protocol is designed to maximize shelf-life by minimizing exposure to all potential degradation triggers.

Methodology:

-

Container Selection: Use an opaque container, such as a borosilicate glass vial wrapped completely in aluminum foil or a commercially available light-blocking container.

-

Inert Atmosphere: Before sealing, flush the container headspace with an inert gas (Argon or Nitrogen) for 30-60 seconds. This displaces oxygen and moisture, preventing potential oxidative processes.

-

Sealing: Seal the container tightly with a high-quality, chemically resistant cap, such as one with a PTFE liner. For ultimate protection, wrap the cap-container interface with Parafilm®.

-

Temperature Control: Store the sealed container in a refrigerator at 2-8°C .[10] Some suppliers recommend cool storage below 15°C, but refrigeration provides a more robustly controlled environment.

-

Labeling: Clearly label the container with the compound name, date of storage, and handling precautions (e.g., "Light Sensitive, Store Cold & Inert").

Short-Term Working Stock Storage (1-6 months)

For material that will be accessed periodically.

Methodology:

-

Container: Store in a tightly-sealed amber glass vial to minimize light exposure.[7]

-

Location: Keep the vial in a cool, dark, and dry location, such as a designated laboratory cabinet away from direct light sources and heat-generating equipment.[7][8]

-

Environment: Ensure the storage area is well-ventilated.[6]

Handling for Experimental Use

Proper handling during weighing and dispensing is crucial to prevent contamination and degradation of the bulk material.

Methodology:

-

Equilibration: Before opening, allow the refrigerated container to warm to room temperature over 20-30 minutes. This prevents atmospheric moisture from condensing onto the cold solid.

-

Weighing: Weigh the required amount of material quickly in a fume hood or on a balance with adequate ventilation.[8] Avoid prolonged exposure to intense overhead lighting.

-

Atmosphere: For highly sensitive reactions (e.g., metal-catalyzed couplings), perform all manipulations within a glovebox under an inert atmosphere.

-

Resealing: Immediately after dispensing, re-seal the container tightly, flush with inert gas if possible, and return it to its appropriate storage condition.

Experimental Workflow: A Self-Validating Stability Assessment

Trustworthiness in research requires self-validating systems. Researchers can and should verify the stability of their specific batch of this compound, especially if it is from an older stock or has an uncertain storage history. The following workflow provides a robust method for this assessment.

Caption: Experimental workflow for assessing the stability of this compound.

Protocol Steps:

-

Baseline Analysis (t=0): Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) and immediately analyze its purity using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method. This chromatogram serves as the definitive baseline.

-

Sample Aliquoting: Prepare several identical aliquots of the solid material in separate vials.

-

Stress Conditions: Expose the aliquots to different conditions:

-

Control: Store one aliquot using the recommended long-term protocol (dark, 2-8°C, inert).

-

Ambient: Store one aliquot in a clear vial on the lab bench.

-

Forced Degradation: Store one aliquot under a UV lamp to accelerate photolysis.

-

-

Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), take a sample from each aliquot, prepare a solution as in step 1, and analyze it using the identical analytical method.

-

Data Comparison: Compare the purity and impurity profiles of the stressed samples against the t=0 baseline and the control sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Conclusion and Key Takeaways

The synthetic utility of this compound is directly linked to its purity. The compound's primary liability is its sensitivity to light, which can cleave the C-I bond and compromise sample integrity. By adhering to the storage and handling protocols outlined in this guide—specifically, the stringent use of opaque containers, inert atmosphere, and refrigerated conditions for long-term storage—researchers can mitigate degradation risks. Furthermore, implementing a simple analytical workflow to periodically verify compound stability provides a critical layer of quality control, ensuring that this powerful synthetic intermediate contributes to success rather than to experimental variability.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMO-2-CHLORO-1-IODOBENZENE | 31928-47-9 [chemicalbook.com]

- 5. 4-Bromo-2-chloro-1-iodobenzene, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. aksci.com [aksci.com]

- 10. 2-Bromo-1-chloro-4-iodobenzene | 31928-46-8 [sigmaaldrich.com]

Navigating the Synthesis and Safety of 4-Bromo-1-chloro-2-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Among the vast array of building blocks available, polyhalogenated benzenes offer a unique platform for intricate molecular engineering due to the differential reactivity of their halogen substituents. 4-Bromo-1-chloro-2-iodobenzene, a triply substituted aromatic compound, exemplifies this utility, providing a versatile starting point for the synthesis of complex molecules. However, its reactivity and classification as a halogenated aromatic hydrocarbon necessitate a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the essential safety protocols, handling procedures, and chemical properties of this compound, grounded in established scientific principles and regulatory standards.

Compound Profile and Hazard Identification

This compound (CAS No: 774608-49-0) is a substituted aromatic compound with the molecular formula C₆H₃BrClI.[1] Its structure, featuring three different halogens on a benzene ring, is the very source of its synthetic utility and, concurrently, the basis for its hazardous properties.

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 317.35 g/mol | [1][2] |

| Appearance | Brown solid | [3] |

| Molecular Formula | C₆H₃BrClI | [1][2] |

| CAS Number | 774608-49-0 | [1] |

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. According to aggregated GHS information, this compound is classified with the following hazard statements:

-

H335: May cause respiratory irritation [4]

The signal word associated with this compound is "Warning" .[4] These classifications underscore the importance of stringent safety measures to prevent exposure.

The Science of Safety: Understanding the Risks of Polyhalogenated Aromatic Hydrocarbons

The hazards associated with this compound are characteristic of the broader class of polyhalogenated aromatic hydrocarbons.[5] These compounds can exhibit persistence in the environment and may bioaccumulate.[6][7] Their toxicity often stems from their metabolic activation in the body, which can lead to the formation of reactive intermediates such as epoxides, phenols, and benzoquinones.[8] These metabolites can induce a range of toxic effects, including hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[8]

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following diagram outlines the essential PPE for minimizing exposure risk.

References

- 1. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. echemi.com [echemi.com]

- 5. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Polyhalogenated compound - Wikipedia [en.wikipedia.org]

- 8. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gov.uk [gov.uk]

The Strategic Application of 4-Bromo-1-chloro-2-iodobenzene in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both complexity and synthetic accessibility is paramount. The trihalogenated benzene derivative, 4-Bromo-1-chloro-2-iodobenzene, has emerged as a cornerstone building block for the synthesis of intricate molecular architectures. Its unique arrangement of three distinct halogen atoms—iodine, bromine, and chlorine—on a benzene ring provides a powerful platform for sequential and regioselective functionalization. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of biologically active compounds. We will delve into the principles of its chemoselective reactivity in palladium-catalyzed cross-coupling reactions, provide detailed experimental protocols, and discuss its potential in the construction of kinase inhibitor scaffolds, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Trihalogenated Scaffold

This compound (C₆H₃BrClI) is a synthetically versatile aromatic compound that has garnered significant interest in the field of organic synthesis, particularly in the realm of medicinal chemistry.[1] The strategic positioning of iodine, bromine, and chlorine atoms on the benzene ring allows for a programmed, stepwise approach to molecular elaboration.[2] This differential reactivity is the cornerstone of its utility, enabling chemists to introduce a variety of substituents in a controlled manner to build complex molecules with desired pharmacological properties.[1]

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available aniline derivative. A representative synthetic route involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction to introduce the iodine atom.

Illustrative Synthesis of a Related Compound: 2-Bromo-4-chloro-1-iodobenzene

A practical synthesis for the isomeric 2-Bromo-4-chloro-1-iodobenzene has been reported, which can be adapted for the synthesis of the title compound.[3] The process begins with the diazotization of 2-Bromo-4-chloroaniline in the presence of hydrochloric acid and sodium nitrite at low temperatures.[3] The resulting diazonium salt is then treated with an aqueous solution of potassium iodide to yield the desired trihalogenated benzene derivative.[3]

The Principle of Chemoselective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl.[2] This predictable hierarchy allows for the selective functionalization of the C-I bond while leaving the C-Br and C-Cl bonds intact for subsequent transformations.

This chemoselectivity is a powerful tool for building molecular diversity from a single starting material. By carefully controlling the reaction conditions, a sequence of cross-coupling reactions can be performed, introducing different functionalities at specific positions on the benzene ring. This stepwise approach is highly valuable in the construction of complex drug scaffolds where precise control over substituent placement is critical for optimizing biological activity.

Key Cross-Coupling Reactions and Experimental Protocols

The following sections provide detailed protocols for three of the most important palladium-catalyzed cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These protocols are adapted from established methods for similar polyhalogenated substrates and are designed to be a starting point for optimization in a research setting.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[4] In the context of this compound, the C-I bond can be selectively coupled with a variety of aryl or heteroaryl boronic acids or esters.

Detailed Experimental Protocol for Selective Suzuki-Miyaura Coupling:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv.).[5]

-